Cas no 1849228-30-3 (1-Butene, 4-bromo-3-methyl-3-[(1-methylethoxy)methyl]-)

1-Butene, 4-bromo-3-methyl-3-[(1-methylethoxy)methyl]- structure
1849228-30-3 structure
商品名:1-Butene, 4-bromo-3-methyl-3-[(1-methylethoxy)methyl]-
CAS番号:1849228-30-3
MF:C9H17BrO
メガワット:221.134682416916
CID:5283719

1-Butene, 4-bromo-3-methyl-3-[(1-methylethoxy)methyl]- 化学的及び物理的性質

名前と識別子

    • 1-Butene, 4-bromo-3-methyl-3-[(1-methylethoxy)methyl]-
    • インチ: 1S/C9H17BrO/c1-5-9(4,6-10)7-11-8(2)3/h5,8H,1,6-7H2,2-4H3
    • InChIKey: GVGAPUUVYXFLJN-UHFFFAOYSA-N
    • ほほえんだ: C=CC(C)(COC(C)C)CBr

1-Butene, 4-bromo-3-methyl-3-[(1-methylethoxy)methyl]- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-675624-0.25g
3-(bromomethyl)-3-methyl-4-(propan-2-yloxy)but-1-ene
1849228-30-3
0.25g
$1432.0 2023-03-11
Enamine
EN300-675624-0.1g
3-(bromomethyl)-3-methyl-4-(propan-2-yloxy)but-1-ene
1849228-30-3
0.1g
$1371.0 2023-03-11
Enamine
EN300-675624-0.05g
3-(bromomethyl)-3-methyl-4-(propan-2-yloxy)but-1-ene
1849228-30-3
0.05g
$1308.0 2023-03-11
Enamine
EN300-675624-0.5g
3-(bromomethyl)-3-methyl-4-(propan-2-yloxy)but-1-ene
1849228-30-3
0.5g
$1495.0 2023-03-11
Enamine
EN300-675624-2.5g
3-(bromomethyl)-3-methyl-4-(propan-2-yloxy)but-1-ene
1849228-30-3
2.5g
$3051.0 2023-03-11
Enamine
EN300-675624-10.0g
3-(bromomethyl)-3-methyl-4-(propan-2-yloxy)but-1-ene
1849228-30-3
10.0g
$6697.0 2023-03-11
Enamine
EN300-675624-1.0g
3-(bromomethyl)-3-methyl-4-(propan-2-yloxy)but-1-ene
1849228-30-3
1g
$0.0 2023-06-07
Enamine
EN300-675624-5.0g
3-(bromomethyl)-3-methyl-4-(propan-2-yloxy)but-1-ene
1849228-30-3
5.0g
$4517.0 2023-03-11

1-Butene, 4-bromo-3-methyl-3-[(1-methylethoxy)methyl]- 関連文献

1-Butene, 4-bromo-3-methyl-3-[(1-methylethoxy)methyl]-に関する追加情報

Chemical Profile of 1-Butene, 4-bromo-3-methyl-3-[(1-methylethoxy)methyl]- CAS No. 1849228-30-3

The compound 1-Butene, 4-bromo-3-methyl-3-[(1-methylethoxy)methyl]-, identified by its CAS number 1849228-30-3, is a specialized organic molecule with a complex structural framework. This chemical entity belongs to the class of alkenes, characterized by the presence of at least one carbon-carbon double bond. The structural motif of this compound includes a four-carbon backbone with bromine and methyl substituents, further modified by an (1-methylethoxy)methyl group at the third carbon position. Such structural features make it a versatile intermediate in synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals.

Recent advancements in synthetic organic chemistry have highlighted the utility of brominated alkenes like 1-Butene, 4-bromo-3-methyl-3-[(1-methylethoxy)methyl]- in constructing more intricate molecular architectures. The bromine atom serves as a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki or Heck couplings, which are pivotal in drug discovery. Additionally, the presence of the (1-methylethoxy)methyl group introduces a unique electronic and steric environment that can influence reactivity and selectivity in subsequent transformations.

In the realm of pharmaceutical research, this compound has garnered attention for its potential as a building block in medicinal chemistry. The combination of a brominated alkene with an ether moiety offers a scaffold that can be modified to produce bioactive molecules targeting various therapeutic pathways. For instance, derivatives of this compound have been explored in the synthesis of kinase inhibitors, where the bromine atom facilitates introduction into heterocyclic systems. Furthermore, the methoxy group provides a site for further derivatization, enabling fine-tuning of pharmacokinetic properties.

Recent studies have demonstrated the efficacy of 1-Butene, 4-bromo-3-methyl-3-[(1-methylethoxy)methyl]- in generating libraries of compounds for high-throughput screening (HTS). Its structural complexity allows for rapid diversification through automated synthesis protocols, streamlining the discovery process. Researchers have leveraged its reactivity to develop novel analogs with enhanced binding affinity and reduced toxicity. These efforts align with contemporary trends in drug development, which emphasize rapid and efficient synthesis of structurally diverse molecules.

The agrochemical industry has also shown interest in this compound due to its potential as a precursor for crop protection agents. Alkenes with bromine substituents are frequently employed in synthesizing herbicides and fungicides due to their ability to undergo regioselective transformations. The specific structural features of 1-Butene, 4-bromo-3-methyl-3-[(1-methylethoxy)methyl]- make it a promising candidate for developing next-generation agrochemicals that are both effective and environmentally sustainable.

From a synthetic perspective, this compound exemplifies the power of multi-functionalized alkenes in modern organic synthesis. The strategic placement of bromine and ether groups allows for controlled access to various downstream products, making it an invaluable reagent in multi-step synthetic routes. Catalytic methods have been particularly effective in utilizing this compound, with transition metal catalysts enabling high-yielding transformations under mild conditions. Such methodologies underscore the importance of 1-Butene, 4-bromo-3-methyl-3-[(1-methylethoxy)methyl]- as a cornerstone in synthetic chemistry.

The versatility of this chemical is further highlighted by its role in polymer science. Brominated alkenes are widely used in polymer modification due to their ability to undergo polymerization or cross-linking reactions. The presence of the (1-methylethoxy)methyl group may impart unique properties to resulting polymers, such as enhanced thermal stability or biodegradability. Ongoing research is exploring its potential in creating advanced materials with tailored functionalities.

In conclusion, 1-Butene, 4-bromo-3-methyl-3-[(1-methylethoxy)methyl]- CAS No. 1849228-30-3 represents a fascinating chemical entity with broad applications across multiple disciplines. Its unique structural features and reactivity make it indispensable in pharmaceuticals, agrochemicals, and materials science. As synthetic methodologies continue to evolve, the utility of this compound is expected to expand further, driving innovation and discovery in the chemical sciences.

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